Tms-ct
CAS No.: 158111-10-5
Cat. No.: VC21105393
Molecular Formula: C19H29NO2Sn
Molecular Weight: 422.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 158111-10-5 |
---|---|
Molecular Formula | C19H29NO2Sn |
Molecular Weight | 422.1 g/mol |
IUPAC Name | methyl (1R,2S,3S,5S)-8-methyl-3-(4-trimethylstannylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
Standard InChI | InChI=1S/C16H20NO2.3CH3.Sn/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11;;;;/h4-7,12-15H,8-10H2,1-2H3;3*1H3;/t12-,13+,14+,15-;;;;/m0..../s1 |
Standard InChI Key | HYKXLRZDWPQUMD-AURCBSNNSA-N |
Isomeric SMILES | CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)[Sn](C)(C)C)C(=O)OC |
SMILES | CN1C2CCC1C(C(C2)C3=CC=C(C=C3)[Sn](C)(C)C)C(=O)OC |
Canonical SMILES | CN1C2CCC1C(C(C2)C3=CC=C(C=C3)[Sn](C)(C)C)C(=O)OC |
Introduction
Chemical Identity and Structural Properties
TMS-CT, formally known as (–)-2-β-Carbomethoxy-3β-[4-(trimethylstannyl)]phenyltropane, has the chemical name 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 8-methyl-3-[4-(trimethylstannyl)phenyl]-, methyl ester, (1R,2S,3S,5S)-. This organotin compound features a tropane alkaloid backbone with a trimethylstannyl group at the para position of the phenyl ring . The compound's stereochemistry is precisely defined with (1R,2S,3S,5S) configuration, which is crucial for its biological activity and radiochemical applications.
Physical and Chemical Properties
TMS-CT possesses distinctive physical and chemical characteristics that make it suitable for radiochemical applications. The compound appears as colorless crystals with a molecular weight of 422.15 g/mol and is registered under CAS number 158111-10-5 . Commercial preparations typically achieve a purity level of ≥95%, making it suitable for precise radiochemical synthesis procedures.
Property | Value |
---|---|
Chemical Formula | C₁₇H₂₅NO₂Sn |
Molar Mass | 422.15 g/mol |
Physical Appearance | Colorless crystals |
CAS Registry Number | 158111-10-5 |
Purity (Commercial) | ≥95% |
Stereochemistry | (1R,2S,3S,5S) |
Radiochemical Applications
TMS-CT serves primarily as a radiochemical precursor, functioning as the immediate synthetic predecessor to important radioligands used in neuroimaging. Its most significant applications are in the preparation of two key radioligands: [18F]CFT and radioiodinated β-CIT .
Precursor for [18F]CFT Synthesis
One of the principal applications of TMS-CT is its role as a precursor for the synthesis of [18F]CFT (also known as [18F]WIN 35,428), a radioligand used in positron emission tomography (PET) imaging. The trimethylstannyl group in TMS-CT provides an excellent leaving group for nucleophilic substitution with [18F]fluoride, allowing for efficient radiofluorination under mild conditions. The resulting [18F]CFT serves as a highly selective radiotracer for the dopamine transporter (DAT) system in the brain, enabling researchers to visualize and quantify dopaminergic function in vivo.
Precursor for Radioiodinated β-CIT
TMS-CT also functions as a versatile precursor for the preparation of radioiodinated derivatives of β-CIT, particularly [123I]β-CIT. The radioiodination process typically involves the electrophilic substitution of the trimethylstannyl group with radioactive iodine isotopes . The resulting [123I]β-CIT serves as a SPECT (Single Photon Emission Computed Tomography) radiotracer that selectively binds to dopamine transporters in the brain, allowing for the assessment of dopaminergic neuron integrity and function.
Synthesis Methodologies
The synthesis of TMS-CT has been documented in several scientific studies, with various approaches developed to ensure stereochemical purity and synthetic efficiency. According to published literature, the compound is typically synthesized through a multi-step process starting from appropriate tropane derivatives.
Synthetic Pathways
A notable synthetic approach to TMS-CT was described by Ametamey et al. in 1995, which detailed the synthesis of nor-β-CIT, β-CIT, and trimethylstannyl-β-CT . This methodology established a reliable route to obtain the compound with the correct stereochemistry crucial for its biological activity. The synthetic strategy typically involves palladium-catalyzed stannylation reactions to introduce the trimethylstannyl group onto the appropriate precursor.
Applications in Dopamine Transporter Imaging
The significance of TMS-CT extends beyond its chemical properties to its crucial role in facilitating neuroimaging studies focused on the dopamine transporter system. The radioligands derived from TMS-CT provide essential tools for investigating various neurological and psychiatric conditions.
Dopamine Transporter as a Neuroimaging Target
The dopamine transporter (DAT) is a sodium chloride-dependent transmembrane protein localized to the presynaptic nigrostriatal cell surface . As a key regulator of dopaminergic neurotransmission, DAT controls dopamine levels in the synaptic cleft by facilitating the reuptake of dopamine into presynaptic neurons. Abnormalities in DAT function and density have been implicated in various neurological and psychiatric disorders, making it an important target for neuroimaging studies.
Clinical Applications of TMS-CT-Derived Radioligands
Radioligands synthesized from TMS-CT, particularly [123I]β-CIT, have found significant applications in the clinical evaluation of Parkinson's disease and related movement disorders. SPECT imaging with [123I]β-CIT provides valuable information on the integrity of dopaminergic neurons in the striatum, helping to differentiate Parkinson's disease from other conditions that may present with similar clinical features but have normal dopaminergic function .
In normal SPECT scans using these radioligands, the striata appear as symmetric "comma" shapes, reflecting the normal distribution of dopamine transporters. Any asymmetry or distortion of this shape, in the absence of patient motion, suggests abnormalities in the dopaminergic system, which may indicate neurodegenerative processes affecting dopaminergic neurons .
Research Developments and Literature Contributions
Several key scientific publications have advanced our understanding of TMS-CT and its applications in radiochemistry and neuroimaging. Three particularly notable studies include:
Pioneering Synthetic Approaches
Ametamey et al. (1995) published a seminal paper titled "Synthesis of nor-β-CIT, β-CIT and trimethylstannyl-β-CT" in Nuclear Medicine Biology, which established fundamental synthetic methodologies for TMS-CT and related compounds . This work laid the groundwork for subsequent developments in the field and remains a key reference for researchers working with these compounds.
Simplified Radiochemical Preparations
Zea-Ponce et al. (1995) contributed significant advancements through their publication "Simplified multidose preparation of iodine-123-β-CIT: a marker for dopamine transporters" in the Journal of Nuclear Medicine . This research streamlined the radioiodination procedures using TMS-CT as a precursor, making the production of [123I]β-CIT more accessible for clinical applications.
Radiochemical Applications
Carpinelli et al. (2001) further expanded the application scope of TMS-CT-derived radioligands with their work "Radiosynthesis of [123I]-β-CIT, a selective ligand for the study of the dopaminergic and serotoninergic systems in human brain" published in Applied Radiation and Isotopes . This research highlighted the utility of these radioligands for investigating multiple neurotransmitter systems, broadening their potential applications in neuropsychiatric research.
Current Research Directions and Future Perspectives
Research involving TMS-CT continues to evolve, with ongoing efforts focused on optimizing radiochemical yields, exploring novel applications, and developing improved imaging protocols. Current research trajectories include:
Advanced Radiochemical Methodologies
Researchers are exploring innovative radiochemical approaches to enhance the efficiency and reliability of radioligand synthesis from TMS-CT. These efforts aim to improve radiochemical yields, reduce synthesis times, and minimize the formation of radiochemical impurities, ultimately leading to higher-quality imaging agents for clinical and research applications.
Expanded Applications in Neurological Disorders
The radioligands derived from TMS-CT, particularly those targeting the dopamine transporter, continue to find new applications in the study of various neurological and psychiatric disorders. Beyond Parkinson's disease, these tracers are being investigated for their utility in conditions such as attention-deficit/hyperactivity disorder (ADHD), depression, and substance use disorders, where dopaminergic dysfunction may play a role.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume